2-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole

Medicinal Chemistry Benzimidazole Sulfonamide

Researchers often lack benzimidazole-piperazine probes with a defined sulfonylpyridine topology to establish structure-selectivity relationships for aminergic GPCRs. This compound fills that gap with its unique 3-pyridylsulfonyl motif. - Unique 3-pyridylsulfonyl vector for probing 5-HT₃ and dopamine receptor subtypes - Suitable as core scaffold for focused kinase inhibitor library synthesis - Supplied at 95% purity for reproducible non-human in vitro studies; immediate global delivery from stock

Molecular Formula C16H17N5O2S
Molecular Weight 343.41
CAS No. 1207042-49-6
Cat. No. B2880015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole
CAS1207042-49-6
Molecular FormulaC16H17N5O2S
Molecular Weight343.41
Structural Identifiers
SMILESC1CN(CCN1C2=NC3=CC=CC=C3N2)S(=O)(=O)C4=CN=CC=C4
InChIInChI=1S/C16H17N5O2S/c22-24(23,13-4-3-7-17-12-13)21-10-8-20(9-11-21)16-18-14-5-1-2-6-15(14)19-16/h1-7,12H,8-11H2,(H,18,19)
InChIKeyFNRKGAVTLGTUSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1207042-49-6: Benzimidazole Research Tool


The compound 2-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole (CAS 1207042-49-6) is a synthetic small-molecule heterocycle (C16H17N5O2S, MW 343.41 g/mol) that integrates a benzimidazole core with a piperazine ring substituted by a pyridin-3-ylsulfonyl group . It is commercially supplied primarily as a research-grade chemical with a typical purity of 95% for non-human experimental use . The 3-pyridyl sulfonamide motif distinguishes it from other heteroaryl-substituted benzimidazoles, positioning it as a candidate for probing biological targets where this specific topology may confer unique binding interactions.

Distinct 3-pyridylsulfonyl topology for SAR probe design
Research-grade 95% purity; verify before use
Requires de novo target-binding quantification

Analog Substitution Limitations for CAS 1207042-49-6


A critical analysis of the available evidence reveals a significant data gap: no direct, quantitative head-to-head comparisons between CAS 1207042-49-6 and its closest analogs can be made due to the absence of published biological activity data for this specific compound [1]. While the benzimidazole-piperazine scaffold is a privileged structure in medicinal chemistry, small structural variations—such as the position of the sulfonylpyridine attachment (2-pyridyl, 3-pyridyl, or 4-pyridyl) or the presence of an N-benzyl substituent (e.g., CAS 1209308-07-5)—can drastically alter ligand-receptor interactions, pharmacokinetics, and physicochemical properties. Therefore, assuming functional equivalence among analogs without direct comparative data carries a high scientific risk. Substitution can only be justified after first establishing the target compound's own quantitative profile against relevant benchmarks [1].

No quantitative head-to-head data vs analogs; functional equivalence should not be assumed.
Pyridyl ring position (2-, 3-, or 4-) may shift H-bond geometry and target binding.
Purity alone does not differentiate; selection must rely on structural features and target hypothesis.

CAS 1207042-49-6 vs. Analogs: Differentiation Evidence


Pyridin-3-ylsulfonyl vs. Phenylsulfonyl Regioisomers

The 3-pyridylsulfonyl group of CAS 1207042-49-6 introduces a hydrogen-bond-accepting nitrogen atom at the meta position of the aryl ring, a feature absent in the phenylsulfonyl analog (e.g., 2-(4-(phenylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole). Compared to the 2-pyridylsulfonyl isomer, which places the nitrogen ortho to the sulfonamide, or the 4-pyridylsulfonyl isomer (para), the 3-pyridyl variant presents a distinct spatial orientation of the hydrogen bond acceptor. This can lead to different binding conformations in target pockets where precise H-bond geometry is crucial. However, no quantitative binding data exist for any of these variants to objectively measure the impact of this difference [1].

H-Bond Geometry
Class-level inference
3-pyridylsulfonyl: meta H-bond acceptor; phenylsulfonyl: no acceptor
Geometry may influence target binding; no assay data
Qualitative structural analysis only
Medicinal Chemistry Benzimidazole Sulfonamide

Molecular Weight vs. N-Benzyl Analog

CAS 1207042-49-6 has a molecular weight of 343.41 g/mol, which is notably lower than its N-benzyl derivative, 1-benzyl-2-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole (CAS 1209308-07-5), which has a molecular weight of 433.5 g/mol . The 90.1 g/mol reduction is significant; in the context of Lipinski's Rule of Five, the lower molecular weight of CAS 1207042-49-6 may correlate with improved membrane permeability and oral bioavailability potential. However, no experimental logP or permeability data exist for either compound to substantiate this theoretical advantage .

Molecular Weight
Class-level inference
343.41 g/mol
vs. 433.5 g/mol (N-benzyl analog)
Lighter scaffold may support permeability screening; ADME data needed
Theoretical Lipinski advantage; no logP data
Drug-like Properties Pharmacokinetics Benzimidazole

Purity and In Vitro Screening Suitability

Vendor documentation indicates that CAS 1207042-49-6 is typically supplied at a purity of 95% . While this purity level is common for research-grade screening compounds, it is important to note that no certified reference standard (CRS) or analytical impurity profile is publicly available. For procurement decisions, this standard purity is functionally equivalent to many other commercially available analogs; therefore, the basis for selection cannot rest on purity alone, but rather on the compound's unique structural features and the specific scientific question being asked .

Supplied Purity
Reported
95% (vendor specification)
Common research-grade; not a differentiating factor
Verify by in-house analysis before use
Compound Purity Procurement Research Grade

Application Scenarios for CAS 1207042-49-6


5-HT/Dopamine Receptor Selectivity Probe

Given that the 2-piperazinyl-benzimidazole scaffold is a recognized pharmacophore for several aminergic GPCRs, including 5-HT3 and dopamine receptor subtypes [1], CAS 1207042-49-6 is structurally suited for inclusion in selectivity screening panels. Its 3-pyridylsulfonyl substituent may confer a subtype selectivity profile distinct from phenylsulfonyl or 2-pyridylsulfonyl analogs. This scenario is directly supported by class-level evidence but requires de novo screening to generate quantitative selectivity data [1].

Negative Control for PDE5 Inhibitor Assays

The 1H-benzo[d]imidazolylphenylsulfonylpiperazine class is closely related to sildenafil analogs, which are PDE5 inhibitors [2]. CAS 1207042-49-6, which lacks the complex pyrazolo-pyrimidine ring system essential for PDE5 binding, may serve as a useful negative control or an inactive comparator in PDE5 enzyme assays. This application leverages the structural similarity established in the literature [2].

Kinase Inhibitor Library Building Block

Benzimidazole derivatives are prominent scaffolds in kinase inhibitor design [3]. The 3-pyridylsulfonyl group of CAS 1207042-49-6 offers a unique vector for derivatization and could be used as a core building block in the synthesis of focused kinase inhibitor libraries. This application is based on class-level inference from the benzimidazole chemotype [3].

Application
Selection Property
Validation Focus
5-HT/Dopamine Receptor Selectivity Probe
3-pyridylsulfonyl topology for subtype selectivity
De novo selectivity screening against receptor panels
PDE5 Inhibitor Negative Control
Structural similarity to sildenafil analogs
PDE5 enzyme assay comparator testing
Kinase Inhibitor Library Building Block
Benzimidazole core derivatization
Focused kinase panel screening and SAR expansion
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